molecular formula C17H17NO B464041 1-(3-Phenylpropanoyl)indoline CAS No. 314284-69-0

1-(3-Phenylpropanoyl)indoline

Cat. No. B464041
CAS RN: 314284-69-0
M. Wt: 251.32g/mol
InChI Key: BUYKPYYPIJHNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenylpropanoyl)indoline, also known as CPI, is a chemical compound that belongs to the family of indole derivatives. CPI has been studied extensively due to its potential therapeutic applications in various fields such as cancer treatment, neurological disorders, and inflammation.

Scientific Research Applications

  • Antimicrobial and Antioxidant Activities : Novel derivatives of 1-(3-Phenylpropanoyl)indoline have been synthesized and shown to exhibit promising antimicrobial and antioxidant activities. These compounds have been evaluated for their in vitro activities against gram-positive and gram-negative bacteria and fungi (Pushpa, Naraboli, & Biradar, 2017).

  • Anti-inflammatory Agents : Some derivatives of 1-(3-Phenylpropanoyl)indoline have been synthesized and evaluated for their anti-inflammatory activity. This research indicates potential applications in treating inflammation-related conditions (Rehman, Saini, & Kumar, 2022).

  • Organic Microchemistry : Research has shown that compounds based on the skeleton of indoline heterocyclic rings, including 1-(3-Phenylpropanoyl)indoline, exhibit various biological activities like antifungal and pest control. These findings were part of a comprehensive organic microchemistry experiment (Li et al., 2021).

  • Norepinephrine Reuptake Inhibitors : 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines, structurally related to 1-(3-Phenylpropanoyl)indoline, have been identified as potent and selective norepinephrine reuptake inhibitors, suggesting their potential application in treating neuropathic pain and other conditions (Vu et al., 2010).

  • Anticancer Activity : A study on spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives, related to 1-(3-Phenylpropanoyl)indoline, has demonstrated promising anticancer activity against MCF-7 cancer cell lines (Gobinath et al., 2020).

  • Total Synthesis of Indoline Alkaloids : The cyclopropanation strategy has been used for the total synthesis of indoline alkaloids, which are known for their diverse and complex structures contributing to potent biological activities (Zhang, Song, & Qin, 2011).

  • Antileishmanial and Antioxidant Activities : Novel indolyl-coumarin hybrids, structurally similar to 1-(3-Phenylpropanoyl)indoline, have shown significant antileishmanial and antioxidant activities (Sangshetti et al., 2016).

  • Antiprotozoal Activity : A derivative of 1-(3-Phenylpropanoyl)indoline has been evaluated for its antiprotozoal activity against Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei (Guillon et al., 2019).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(11-10-14-6-2-1-3-7-14)18-13-12-15-8-4-5-9-16(15)18/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYKPYYPIJHNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenylpropanoyl)indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Phenylpropanoyl)indoline
Reactant of Route 2
Reactant of Route 2
1-(3-Phenylpropanoyl)indoline
Reactant of Route 3
Reactant of Route 3
1-(3-Phenylpropanoyl)indoline
Reactant of Route 4
Reactant of Route 4
1-(3-Phenylpropanoyl)indoline
Reactant of Route 5
Reactant of Route 5
1-(3-Phenylpropanoyl)indoline
Reactant of Route 6
Reactant of Route 6
1-(3-Phenylpropanoyl)indoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.